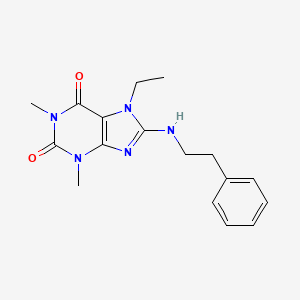![molecular formula C19H24N2O4 B5587675 4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)
4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.17360725 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Benzoxazinoids in Plant Defense and Potential Antimicrobial Applications
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are metabolites found in the Poaceae family (e.g., maize, wheat) and some dicots. These compounds play roles in allelopathy and defense against microbiological threats. The antimicrobial activity of benzoxazinoids has been evaluated, showing potential as scaffolds for designing new antimicrobial agents. For instance, synthetic derivatives of 1,4-benzoxazin-3-one have shown potent activity against pathogenic fungi and bacteria, suggesting a pathway for developing new antimicrobial compounds (de Bruijn, Gruppen, & Vincken, 2018).
Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry
Benzene-1,3,5-tricarboxamide (BTA) compounds have gained importance across scientific disciplines due to their simple structure, ease of accessibility, and understanding of their supramolecular self-assembly behavior. BTAs are used in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of benzamide derivatives in scientific research. The adaptable nature of BTAs promises potential in various applications, including drug delivery systems and materials science (Cantekin, de Greef, & Palmans, 2012).
Benzoxaborole Derivatives in Therapeutic Uses
Benzoxaborole derivatives are highlighted for their broad spectrum of applications in medicinal chemistry, including anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The unique mechanism of action related to the boron atom and the chemical versatility of benzoxaboroles make them a field of interest for pharmaceutical development. Two benzoxaborole derivatives, tavaborole and crisaborole, are clinically used for treating onychomycosis and atopic dermatitis, respectively, with others in various phases of clinical trials (Nocentini, Supuran, & Winum, 2018).
Safety and Hazards
Zukünftige Richtungen
The compound “4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide” could potentially be of interest in various areas of research, given its complex structure and the presence of several functional groups. Future studies could explore its synthesis, properties, and potential applications in more detail .
Eigenschaften
IUPAC Name |
4-[3-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)propoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c20-18(24)14-4-6-15(7-5-14)25-11-3-10-21-16(22)12-19(13-17(21)23)8-1-2-9-19/h4-7H,1-3,8-13H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHBCDGAFNKECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCOC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
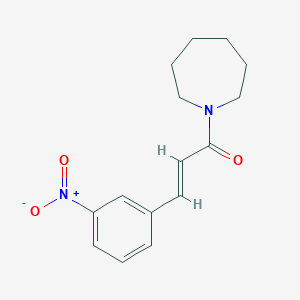
![8-(3-methyl-2-butenoyl)-2-[2-(2-pyridinyl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5587610.png)

![4-[4-(diethylamino)benzylidene]-1-(4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5587613.png)
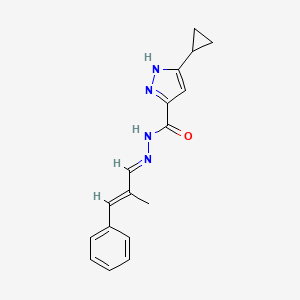
![4-chloro-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5587632.png)
![4-(1H-imidazol-1-ylmethyl)-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5587649.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
![2,2-dimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)
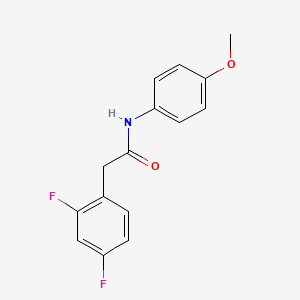
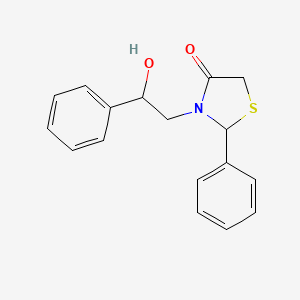
![N-[4-(4-cyanophenoxy)phenyl]furan-2-carboxamide](/img/structure/B5587688.png)
